N-Butyl-3-methylpyridinium dicyanamide

Übersicht

Beschreibung

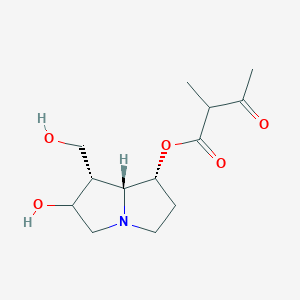

“N-Butyl-3-methylpyridinium dicyanamide” is an organic salt compound with the molecular formula C12H16N4 and a molecular weight of 216.2822 . It is a white or off-white solid .

Synthesis Analysis

The synthesis of “N-Butyl-3-methylpyridinium dicyanamide” typically involves synthetic chemical methods. A common method involves reacting 3-methylpyridine with butyl chloride to produce N-butyl-3-methylpyridine, which is then reacted with cyanamide to yield the target product .Molecular Structure Analysis

The molecular structure of “N-Butyl-3-methylpyridinium dicyanamide” consists of 12 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms .Chemical Reactions Analysis

“N-Butyl-3-methylpyridinium dicyanamide” has been used as a precursor for the synthesis of nitrogen-doped carbon, which is a highly active, cheap, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide .Physical And Chemical Properties Analysis

“N-Butyl-3-methylpyridinium dicyanamide” has a high thermal stability and solubility. It is soluble in common organic solvents such as alcohols and ethers . More detailed physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found on databases like ChemSpider .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis of Hydrogen Peroxide

N-Butyl-3-methylpyridinium dicyanamide has been utilized in the electrochemical synthesis of hydrogen peroxide. As a mesoporous nitrogen-doped carbon derived from this ionic liquid, it serves as a highly active, cost-effective, and selective metal-free catalyst. This application has potential in safe, sustainable, and cost-efficient flow-reactor-based methods for H₂O₂ production (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Physicochemical Characterization

The ionic liquid N-Butyl-3-methylpyridinium dicyanamide has been characterized for various physicochemical properties. These include density, speed of sound, refractive index, surface tension, kinematic viscosity, and thermal properties at various temperatures. Such characterization aids in understanding the behavior of ions in fluids, which is crucial for numerous applications (Bandrés, Giner, Gascón, Castro, & Lafuente, 2008).

Biomass Dissolution

A study involving N-Butyl-3-methylpyridinium dicyanamide, along with other dicyanamide-based ionic liquids, explored their ability to dissolve biomass-related materials like D-sorbitol and xylitol. This research contributes to the understanding of using these ionic liquids for biomass processing, a significant step in renewable energy and material production (Paduszyński, Okuniewski, & Domańska, 2013).

Liquid-Liquid Equilibria in Hydrocarbon Systems

The ionic liquid 3-methyl-N-butylpyridinium dicyanamide was investigated for its liquid-liquid equilibrium properties with various aromatic and aliphatic hydrocarbons. This data is essential for understanding its extraction capacity and potential applications in chemical processing and separation technologies (Hansmeier, Jongmans, Meindersma, & Haan, 2010).

Thermochemical Measurements and Calculations

Research on N-Butyl-3-methylpyridinium dicyanamide has included thermochemical measurements, such as the standard molar enthalpy of formation and molar enthalpy of vaporization. These studies are complemented by high-level quantum-chemical calculations, contributing valuable data for thermodynamic modeling and material design (Emel’yanenko, Verevkin, & Heintz, 2011).

Applications in Ionic Liquid Electrolytes

N-Butyl-3-methylpyridinium dicyanamide has been used in ionic liquid electrolytes, specifically in the context of Zn2+/Zn0 electrochemistry. Its high solubility and performance under flow conditions make it suitable for applications in energy storage and conversion systems, such as batteries and electrochemical cells (Periyapperuma et al., 2018).

Safety and Hazards

Specific safety information and toxicological properties of “N-Butyl-3-methylpyridinium dicyanamide” should be referred to in the relevant Safety Data Sheets (SDS) and other reliable sources . It’s important to follow correct safety procedures and wear appropriate personal protective equipment when handling or storing the chemical .

Wirkmechanismus

Target of Action

N-Butyl-3-methylpyridinium dicyanamide is an organic salt compound It is known to be used as an electrolyte additive in lithium-ion batteries and supercapacitors , suggesting that its targets could be the components of these devices.

Mode of Action

As an electrolyte additive, it likely interacts with the electrolyte in the battery or supercapacitor to enhance its performance and extend its cycle life .

Biochemical Pathways

Given its application in lithium-ion batteries and supercapacitors , it likely influences the electrochemical reactions within these devices.

Pharmacokinetics

Its solubility in common organic solvents like alcohols and ethers may influence its distribution and availability in the systems where it is used.

Result of Action

The result of N-Butyl-3-methylpyridinium dicyanamide’s action is an enhancement in the performance and cycle life of lithium-ion batteries and supercapacitors . This suggests that it may improve the efficiency of the electrochemical reactions within these devices.

Action Environment

The action of N-Butyl-3-methylpyridinium dicyanamide is likely influenced by environmental factors such as temperature and humidity. It has high thermal stability , which suggests that it can maintain its function under a range of temperature conditions.

Eigenschaften

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;cyanoiminomethylideneazanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.C2N3/c1-3-4-7-11-8-5-6-10(2)9-11;3-1-5-2-4/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBPOFIFDAOGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.C(=[N-])=NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801339541 | |

| Record name | N-Butyl-3-methylpyridinium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-3-methylpyridinium dicyanamide | |

CAS RN |

712355-12-9 | |

| Record name | N-Butyl-3-methylpyridinium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methyl-pyridinium dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime](/img/structure/B3037969.png)

![7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3037970.png)

![3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037971.png)

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037974.png)

![1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine](/img/structure/B3037975.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate](/img/structure/B3037978.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide](/img/structure/B3037979.png)

![3-Cyclooctyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B3037982.png)